(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Description
7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
is a research chemical with the CAS Number: 156720-75-1 . It has a molecular weight of 157.21 and a molecular formula of C8H15NO2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Central Nervous System Depressant Activity : Compounds similar to the queried chemical, particularly those with a pyrazolyl methanone structure, have been found to exhibit central nervous system depressant activity. They may also possess potential anticonvulsant properties and low acute toxicity. Some specific compounds in this class have shown potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antimicrobial Activity : Certain derivatives, especially those containing a methoxy group, have displayed significant antimicrobial activity. This suggests potential applications in combating bacterial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antibacterial and Antioxidant Activities : Pyrazole derivatives, which are structurally related to the queried compound, have been investigated for their antibacterial and antioxidant properties. These compounds have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities (Lynda, 2021).
Potential Anticancer Agents : Novel pyrazole derivatives have been studied for their potential as antimicrobial and anticancer agents. Some synthesized compounds in this group have shown higher anticancer activity than certain reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photochemical Transformation : The compound's structural relatives have been involved in unique photochemical transformations, leading to the creation of β-lactam compounds. This has implications for synthetic organic chemistry (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Inhibition of Fructose-1,6-bisphosphatase : Some heteroaromatic compounds, including pyrazoles, have been identified as potential inhibitors of fructose-1,6-bisphosphatase. This is relevant in the context of metabolic diseases and cancer research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2)20-8-14(9-21-13)6-17(7-14)12(18)10-5-16(3)15-11(10)19-4/h5H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIKRGIBYCMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CN(N=C3OC)C)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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